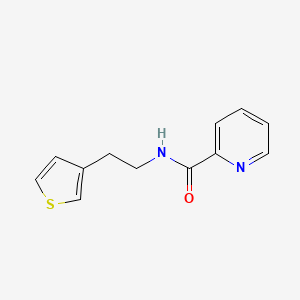

N-(2-(thiophen-3-yl)ethyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

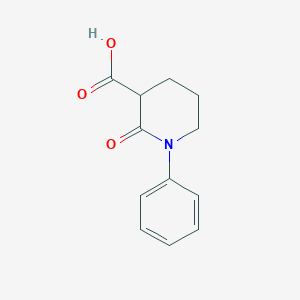

“N-(2-(thiophen-3-yl)ethyl)picolinamide” is a novel quinolone agent bearing a piperazinyl moiety in the 7-position of the quinolone ring . It has been synthesized as part of the search for potential antibacterial agents in the quinolones field .

Synthesis Analysis

The compound was synthesized as a part of a continuing search for potential antibacterial agents in the quinolones field . The synthesis involved the attachment of the N-[2-(thiophen-3-yl)ethyl] group to a piperazine ring, serving as a promising C-7 substituent for piperazinyl quinolone antibacterials .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazinyl moiety in the 7-position of the quinolone ring . This structure is significant as it has shown promising results in in vitro antibacterial evaluations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the attachment of the N-[2-(thiophen-3-yl)ethyl] group to a piperazine ring . This reaction has been found to be promising for the synthesis of piperazinyl quinolone antibacterials .Applications De Recherche Scientifique

1. Metal Complex Formation and Catalysis

N-(2-(thiophen-3-yl)ethyl)picolinamide demonstrates notable interactions with various metals, particularly in forming complexes. For instance, the reaction of similar N-(aryl)picolinamides with iridium leads to N-H and C-H bond activations. These complexes exhibit characteristics like intense MLCT transitions and unique NMR signals, suggesting potential applications in catalysis and organometallic chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

2. Organic Light Emitting Diodes (OLEDs)

Thienylquinoline-based phosphorescent iridium(III) complexes, including derivatives of this compound, are used in the development of red and white OLEDs. These complexes have been shown to significantly enhance the performance and efficiency of OLEDs, highlighting their importance in advanced display and lighting technologies (Tao et al., 2017).

3. Antimicrobial Activities

Certain derivatives of picolinamide, including those similar to this compound, have been found to possess promising antimicrobial properties. These compounds can undergo various chemical reactions to form heterocycles, which are then tested for their biological activity. This highlights the potential of this compound derivatives in pharmaceutical and medical applications (Darwish, 2008).

4. Anticancer Research

Complexes formed with derivatives of picolinamide, including structures similar to this compound, have shown potential in anticancer research. These compounds, particularly when complexed with metals like osmium and ruthenium, exhibit varying degrees of cancer cell cytotoxicity, suggesting their potential use in developing new cancer therapies (van Rijt, Hebden, Amaresekera, Deeth, Clarkson, Parsons, McGowan, & Sadler, 2009).

5. Fluorescence Sensing

Carboxamide ligands related to this compound have been utilized in developing off-on switch fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+. This application is crucial in environmental monitoring and bioimaging, where the detection of metal ions is important (Kiani et al., 2020).

Mécanisme D'action

Target of Action

N-(2-(thiophen-3-yl)ethyl)picolinamide, also known as N-[2-(thiophen-3-yl)ethyl]pyridine-2-carboxamide, is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial topoisomerase II enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting their activity . DNA gyrase and topoisomerase IV are responsible for controlling the topology and conformation of DNA during replication. By inhibiting these enzymes, the compound interferes with bacterial DNA replication, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process. This disruption can lead to the accumulation of supercoiled DNA, DNA breaks, and ultimately cell death . The downstream effects of this disruption can include the cessation of bacterial growth and the death of bacterial cells.

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents bacteria from proliferating. This can lead to a reduction in the number of bacterial cells and potentially the eradication of a bacterial infection .

Propriétés

IUPAC Name |

N-(2-thiophen-3-ylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(11-3-1-2-6-13-11)14-7-4-10-5-8-16-9-10/h1-3,5-6,8-9H,4,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYJYAAVDSEEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)

![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)

![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)